molecular formula C6H12ClNS B13633860 3-Thia-6-azabicyclo[3.2.1]octanehydrochloride

3-Thia-6-azabicyclo[3.2.1]octanehydrochloride

Cat. No.: B13633860
M. Wt: 165.69 g/mol
InChI Key: YGZODFVJEKRPLM-UHFFFAOYSA-N
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Description

3-thia-6-azabicyclo[321]octane hydrochloride is a bicyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-thia-6-azabicyclo[3.2.1]octane hydrochloride typically involves the construction of the bicyclic scaffold through a series of chemical reactions. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which serves as a core structure for various derivatives . The synthetic route may involve the use of acyclic starting materials that contain the necessary stereochemical information to form the bicyclic structure in a stereocontrolled manner .

Industrial Production Methods

Industrial production methods for 3-thia-6-azabicyclo[3.2.1]octane hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of specialized equipment and reagents to facilitate the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

3-thia-6-azabicyclo[3.2.1]octane hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

3-thia-6-azabicyclo[3.2.1]octane hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-thia-6-azabicyclo[3.2.1]octane hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-thia-6-azabicyclo[3.2.1]octane hydrochloride is unique due to the presence of both sulfur and nitrogen atoms within its bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula

C6H12ClNS

Molecular Weight

165.69 g/mol

IUPAC Name

3-thia-6-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C6H11NS.ClH/c1-5-2-7-6(1)4-8-3-5;/h5-7H,1-4H2;1H

InChI Key

YGZODFVJEKRPLM-UHFFFAOYSA-N

Canonical SMILES

C1C2CNC1CSC2.Cl

Origin of Product

United States

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